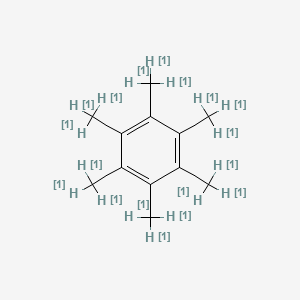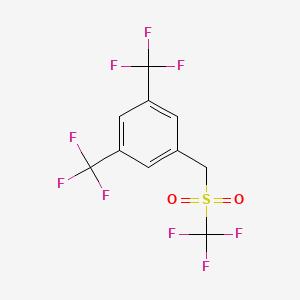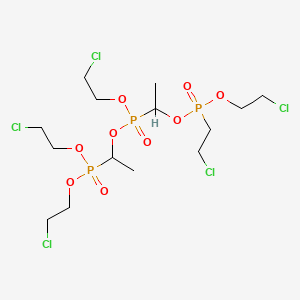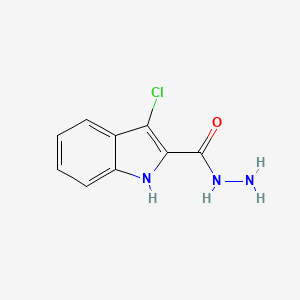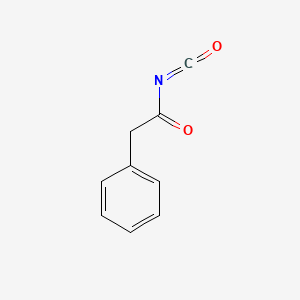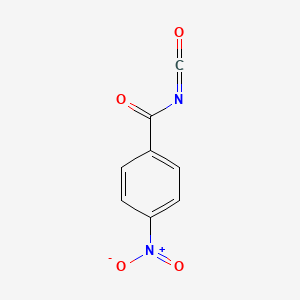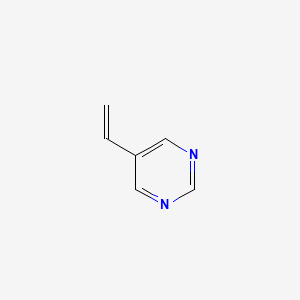
5-Ethenylpyrimidine
概要
説明
5-Ethenylpyrimidine: is an organic compound with the molecular formula C6H6N2 It is a derivative of pyrimidine, characterized by the presence of an ethenyl group at the 5-position of the pyrimidine ring
作用機序
Target of Action
5-Vinylpyrimidine is a chemical compound with the molecular formula C6H6N2 . It is widely used in medicinal chemistry and drug discovery as an intermediate in the synthesis of a variety of drugs and pharmaceuticals, including anti-fungal agents, antibiotics, and anti-cancer agents . .
Mode of Action
For instance, some pyrimidine derivatives are known to react selectively with guanine, a component of DNA and RNA . These reactions can be accelerated in the presence of certain metal ions .
Biochemical Pathways
5-Vinylpyrimidine, as a pyrimidine derivative, is likely involved in the purine and pyrimidine metabolic pathways. These pathways are crucial for the synthesis of DNA, RNA, lipids, and carbohydrates . The de novo biosynthesis of pyrimidines begins with carbamoyl-phosphate and results in the production of uridine monophosphate (UMP), a precursor to all other pyrimidine nucleotides .
Pharmacokinetics
Studies on similar pyrimidine derivatives have shown associations between plasma concentration with toxicity and clinical efficacy, suggesting that pharmacokinetically guided dose adjustments could substantially improve these biological effects .
Result of Action
Given its use in the synthesis of various pharmaceuticals, it is likely that its effects are largely dependent on the specific drug in which it is used as an intermediate .
Action Environment
The action, efficacy, and stability of 5-Vinylpyrimidine can be influenced by various environmental factors. For instance, the presence of certain metal ions can accelerate its reactions with other compounds . Additionally, the pH, temperature, and presence of other chemicals in the environment could potentially affect its stability and reactivity.
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions They interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions
Cellular Effects
It is plausible that 5-Vinylpyrimidine, like other pyrimidine derivatives, could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A study on vinylpyrimidine-functionalized triphenylamines showed that these compounds exhibit nice acido and electrochromic properties . This suggests that 5-Vinylpyrimidine could have potential stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, and interconversion of pyrimidine molecules
Subcellular Localization
Understanding the subcellular localization of a protein or compound can provide valuable insights into its activity or function
準備方法
Synthetic Routes and Reaction Conditions: 5-Ethenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve the desired product. Another method involves the use of vinyl halides and pyrimidine derivatives under palladium-catalyzed coupling conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound.
化学反応の分析
Types of Reactions: 5-Ethenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylpyrimidine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.
Major Products:
Oxidation: Formation of 5-formylpyrimidine or 5-carboxypyrimidine.
Reduction: Formation of 5-ethylpyrimidine.
Substitution: Formation of various 5-substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Ethenylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, influencing cellular processes.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as candidates for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
類似化合物との比較
5-Ethynylpyrimidine: Similar in structure but contains an ethynyl group instead of an ethenyl group.
2-Ethenylpyrimidine: The ethenyl group is located at the 2-position of the pyrimidine ring.
4-Ethenylpyrimidine: The ethenyl group is located at the 4-position of the pyrimidine ring.
Uniqueness: 5-Ethenylpyrimidine is unique due to the specific positioning of the ethenyl group at the 5-position of the pyrimidine ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other ethenyl-substituted pyrimidines.
特性
IUPAC Name |
5-ethenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-3-7-5-8-4-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXVIKZQIFTJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348675 | |
| Record name | 5-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53967-68-3 | |
| Record name | 5-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-vinylpyrimidine derivatives interesting for antiviral drug development?
A: 5-Vinylpyrimidine nucleoside analogs demonstrate potent antiviral activity, particularly against herpesviruses. [, , , ] This activity stems from their structural similarity to natural nucleosides, allowing them to interfere with viral DNA replication.
Q2: How are 5-vinylpyrimidine compounds synthesized?
A2: Several synthetic routes have been explored, including:
- Palladium-catalyzed cross-coupling reactions: This method utilizes halopyrimidines and vinyltributylstannanes in the presence of a palladium catalyst to yield 5-vinylpyrimidines. [] This approach offers good yields and can be adapted for synthesizing various 5-vinylpyrimidine derivatives.
- Reactions with vinyl acetate: Reacting 5-iodopyrimidines, like 1,3-dimethyl-5-iodouracil, with vinyl acetate using a palladium catalyst can also produce 5-vinylpyrimidines. [] This reaction involves the regioselective addition of a pyrimidinyl palladium species to the vinyl acetate double bond, followed by elimination and regeneration of the double bond to form the final product.
- Thermal isomerization: Heating 4-amino-5-vinylpyrimidines can lead to the formation of fused pyrido[2,3-d]pyrimidines through thermal isomerization. [, ]
Q3: How does the structure of a 5-vinylpyrimidine nucleoside analog influence its antiviral activity?
A: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the compound's activity. For instance, research has explored the relationship between Wiener's topological index, a molecular descriptor, and the antiviral activity of over 100 5-vinylpyrimidine nucleoside analogs. [] This study successfully identified a range associated with high antiviral activity against herpes simplex virus type 1, demonstrating the potential of computational approaches in predicting antiviral activity.
Q4: What is the mechanism of action for 5-vinylpyrimidine nucleoside analogs against herpesviruses?
A: These compounds typically act as inhibitors of viral DNA polymerase, an enzyme crucial for viral replication. [] They achieve this by mimicking natural nucleosides and getting incorporated into the growing viral DNA chain, ultimately halting further DNA synthesis.
Q5: Have any specific 5-vinylpyrimidine nucleoside analogs shown promising antiviral activity?
A: HDVD (1-[(2S,4S-2-(hydroxymethyl)-1,3-dioxolan-4-yl]5-vinylpyrimidine-2,4(1H,3H)-dione) has demonstrated high selectivity and potency against gammaherpesviruses, including Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV). [] Furthermore, HDVD exhibited activity against murine herpesvirus 68 (MHV-68) and herpes simplex virus 1 (HSV-1).
Q6: What are the known mechanisms of resistance to 5-vinylpyrimidine nucleoside analogs?
A: Resistance typically arises from mutations in the viral thymidine kinase (TK) gene. [] This enzyme is essential for the initial phosphorylation of nucleoside analogs, a crucial step for their activation and antiviral effect. Mutations in the TK gene can hinder this phosphorylation, rendering the analogs ineffective. For example, mutations conferring resistance to bromovinyldeoxyuridine (BVDU), another antiviral agent, also led to reduced sensitivity to HDVD in HSV-1 and HVS isolates. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B3031508.png)
![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)
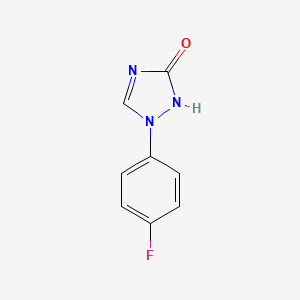
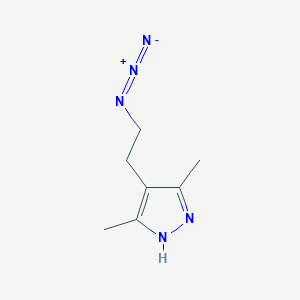
![1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B3031515.png)
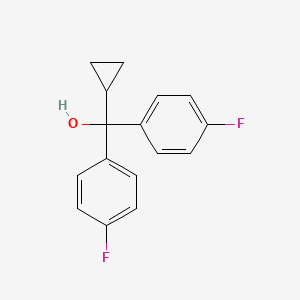

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)
